1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable cyclization precursor under base-mediated conditions. This reaction yields the pyrrolopyridine core, which can then be further modified to introduce the methyl group at the N-1 position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or reduce any introduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as inhibitors of various biological targets, including enzymes and receptors.
Industry: Its chemical properties make it useful in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at the N-1 position but shares the same core structure.
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: Similar fused ring system but with different ring fusion positions.
1H-pyrrolo[3,4-c]pyridine: Another pyrrolopyridine derivative with a different ring fusion pattern.
Uniqueness
1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the methyl group at the N-1 position, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
1-methyl-2,3-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H10N2/c1-10-6-4-7-3-2-5-9-8(7)10/h2-3,5H,4,6H2,1H3 |
InChI Key |
XYLVEBCGEOVYAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1N=CC=C2 |
Origin of Product |
United States |
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